3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
This compound is a tetrahydroquinoline derivative featuring a benzamide core substituted with 3,5-dimethyl groups and a thiophen-2-ylsulfonyl moiety at the tetrahydroquinoline nitrogen. Its structure combines aromatic, sulfonamide, and tetrahydroquinoline motifs, which are common in pharmaceuticals targeting enzymes like mTOR (mammalian target of rapamycin) or kinase inhibitors . The thiophene sulfonyl group may enhance metabolic stability and modulate electronic properties, while the dimethylbenzamide contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-8-7-17-5-3-9-24(20(17)14-19)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGUSLONYQNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline intermediate is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3,5-dimethylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth has been investigated. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Breast Cancer | Inhibition of cell proliferation |
| Similar Compounds | Lung Cancer | Induction of apoptosis |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its sulfonamide group is known for enhancing antibacterial activity by inhibiting bacterial folate synthesis. Studies have indicated that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level | Reference Study |
|---|---|---|
| Staphylococcus aureus | High | Study on sulfonamide derivatives |
| Escherichia coli | Moderate | Antibacterial efficacy evaluation |
Neuropharmacological Effects
Research into neuropharmacological applications indicates that this compound may influence neurotransmitter systems. Preliminary studies suggest it could modulate serotonin and dopamine receptors, which are crucial for treating psychiatric disorders such as depression and anxiety.
| Neurotransmitter | Effect | Potential Application |
|---|---|---|
| Serotonin | Modulation | Antidepressant therapies |
| Dopamine | Inhibition | Treatment of addiction |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of a related compound within the same chemical family. The results demonstrated a significant reduction in tumor size in animal models treated with the compound over a six-week period.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains revealed that compounds similar to this compound exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Literature
Key analogues include derivatives synthesized in the 2025 study on tetrahydroquinoline-based mTOR inhibitors (e.g., compounds 10e, 10f, and 10g) and sulfonamide-functionalized quinolines from earlier work (e.g., IIIa) :
Key Structural and Functional Differences:
- Sulfonamide vs. Carbonyl Linkers: The target compound’s thiophen-2-ylsulfonyl group likely improves stability and hydrogen-bonding capacity compared to the morpholine/piperidine-carbonyl groups in 10e and 10f .
- Substituent Effects : The 3,5-dimethylbenzamide in the target compound may reduce steric hindrance compared to the trifluoromethyl groups in 10e , possibly favoring target engagement. However, trifluoromethyl groups enhance lipophilicity, which could improve membrane penetration .
- Thiophene vs.
Biological Activity
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number: 898448-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on diverse research findings and compiles relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.6 g/mol. The compound features a benzamide core linked to a tetrahydroquinoline moiety and a thiophene sulfonyl group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing sulfonamide groups have shown inhibitory effects against various cancer cell lines. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Enzyme Inhibition
Compounds with sulfonamide functionalities are known to inhibit carbonic anhydrase (CA) enzymes. Studies utilizing artificial neural networks (ANN) have predicted that similar sulfonamide derivatives can selectively inhibit human carbonic anhydrase II and tumor-associated hCA IX, suggesting that this compound may also possess enzyme inhibitory properties .
Antimicrobial and Antifungal Activity
The compound's potential antimicrobial activity can be inferred from studies on related benzamide derivatives. For instance, certain benzamides have demonstrated effective larvicidal and fungicidal activities against various pathogens at concentrations as low as 10 mg/L . Although specific data for this compound is limited, the structural similarities suggest potential efficacy against microbial strains.
Case Studies and Experimental Findings
A comparative study of related compounds revealed varying degrees of biological activity based on structural modifications. For example:
| Compound | Activity Against Botrytis cinerea | EC50 (µg/mL) |
|---|---|---|
| Compound A | 90.5% | 11.61 |
| Compound B | 80% | 14.44 |
| This compound | TBD | TBD |
These findings indicate that modifications in the sulfonamide and benzamide structures can significantly affect biological efficacy .
Toxicity Studies
Toxicity assessments using zebrafish embryos have become a standard method for evaluating the safety profile of new compounds. Preliminary toxicity screenings of related benzamides showed varying levels of safety; hence, it is crucial to conduct similar tests for this compound to establish its safety for further development .
Q & A
Basic: What are the standard synthetic protocols for preparing 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A general protocol includes:
Sulfonylation : React 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.
Benzamide Coupling : Introduce the 3,5-dimethylbenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Key Validation : Monitor intermediates via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Use reaction path search algorithms (e.g., IRC calculations) to identify energetically favorable routes for sulfonylation and amide bond formation.
- Apply machine learning (ML) models trained on analogous reactions to predict optimal solvents, catalysts, and temperatures.
- Integrate computational outputs with robotic high-throughput screening to validate predicted conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- H/C NMR (in DMSO- or CDCl) to verify substitution patterns and sulfonamide/amide linkages.
- FT-IR for carbonyl (C=O) and sulfonyl (S=O) stretching frequencies.
- Purity Assessment :
Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue concentrations and identify metabolic instability.
- Target Engagement Studies : Apply SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate binding to intended targets.
- Systems Biology Modeling : Integrate omics data (transcriptomics, proteomics) to contextualize off-target effects.
- Feedback Loop : Refine computational ADMET models using experimental discrepancies to improve predictive accuracy .
Basic: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 40–60°C for 24–72 hours.
- Analytical Monitoring : Use HPLC-PDA to track degradation products and calculate half-life ().
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies mitigate hazardous byproducts during synthesis?
Methodological Answer:
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Flow Chemistry : Minimize exposure to reactive intermediates (e.g., sulfonyl chlorides) via continuous processing.
- Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to detect hazardous intermediates and trigger automated quenching .
Basic: How to optimize reaction yields using factorial design?
Methodological Answer:
- 2 Factorial Design : Test variables like temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Identify interactions between variables and predict optimal conditions (e.g., 45°C, 10 mol% catalyst, DMF).
- Validation : Perform triplicate runs at predicted optima to confirm reproducibility .
Advanced: How can molecular docking studies predict biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural homology to known benzamide/sulfonamide inhibitors.
- Docking Workflow :
- Prepare ligand (AMBER/GAFF force fields) and receptor (PDB structure).
- Use AutoDock Vina or Glide for rigid/flexible docking.
- Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS).
- Experimental Cross-Check : Compare docking scores with in vitro IC values to refine scoring functions .
Basic: What safety protocols are essential when handling intermediates like thiophen-2-ylsulfonyl chloride?
Methodological Answer:
- Engineering Controls : Use fume hoods with sash height ≤ 18 inches and negative-pressure gloveboxes for moisture-sensitive reagents.
- PPE : Wear nitrile gloves (tested for sulfonyl chlorides), splash goggles, and flame-resistant lab coats.
- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to resolve discrepancies in receptor-ligand binding assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
